4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline
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Overview
Description
4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline is an organic compound that features a bromine atom, an aniline group, and a methyl(propan-2-yl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The aromatic ring undergoes nitration to introduce a nitro group.
Reduction of Nitro Group: The nitro group is reduced to an amine.
Bromination: Finally, the aromatic ring is brominated to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogen atoms like bromine can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an agonist or antagonist at specific receptor sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but with different substituents.
4-Bromo-2-methylaniline: Another isomer with a different position of the bromine and methyl groups
Uniqueness
4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C11H17BrN2 |
---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
4-bromo-3-[[methyl(propan-2-yl)amino]methyl]aniline |
InChI |
InChI=1S/C11H17BrN2/c1-8(2)14(3)7-9-6-10(13)4-5-11(9)12/h4-6,8H,7,13H2,1-3H3 |
InChI Key |
YKJUKTQVCMTEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC1=C(C=CC(=C1)N)Br |
Origin of Product |
United States |
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